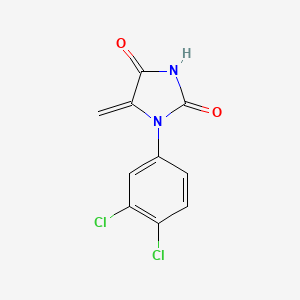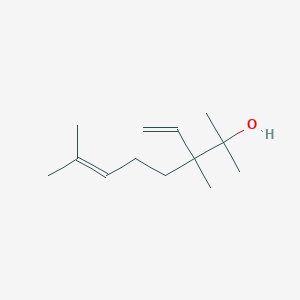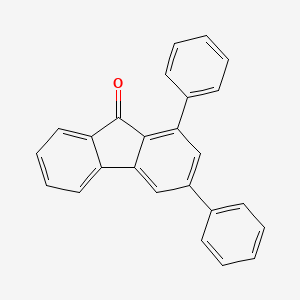
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline is a quinoline derivative characterized by the presence of decylsulfanyl and methylsulfanyl groups at the 5 and 8 positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline, can be achieved through various methods. One of the most common methods is the Skraup synthesis, which involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . Modifications to the Skraup synthesis, such as using substituted acrolein or vinyl ketone, can yield quinolines with different substituents .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been developed to produce quinoline derivatives efficiently and with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the quinoline ring .
Aplicaciones Científicas De Investigación
5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Decylsulfanyl)-8-(methylsulfanyl)quinoline include other quinoline derivatives with different substituents, such as:
- 5-(Butylsulfanyl)-8-(methylsulfanyl)quinoline
- 5-(Hexylsulfanyl)-8-(methylsulfanyl)quinoline
- 5-(Octylsulfanyl)-8-(methylsulfanyl)quinoline
Uniqueness
The decylsulfanyl and methylsulfanyl groups provide distinct properties that differentiate it from other quinoline derivatives .
Propiedades
Número CAS |
60465-86-3 |
|---|---|
Fórmula molecular |
C20H29NS2 |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
5-decylsulfanyl-8-methylsulfanylquinoline |
InChI |
InChI=1S/C20H29NS2/c1-3-4-5-6-7-8-9-10-16-23-18-13-14-19(22-2)20-17(18)12-11-15-21-20/h11-15H,3-10,16H2,1-2H3 |
Clave InChI |
NYTWQQSOXSNKEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


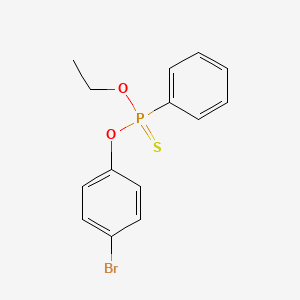

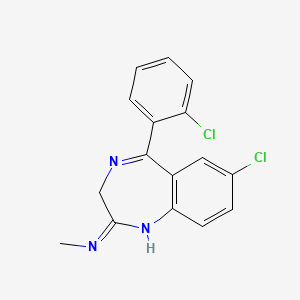

![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)


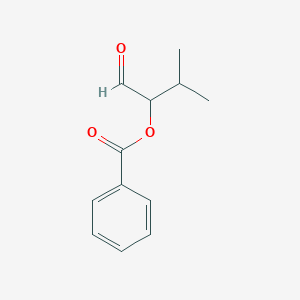
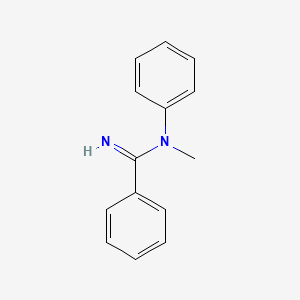
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
